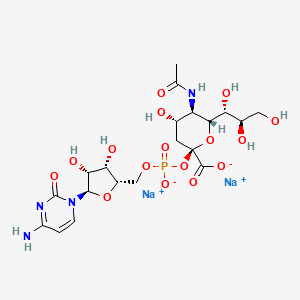

CMP-N-acetylneuraminic acid sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CMP-N-acetylneuraminic acid sodium salt is a useful research compound. Its molecular formula is C20H29N4Na2O16P and its molecular weight is 658.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Applications

CMP-Neu5Ac serves as a substrate for sialyltransferases, enzymes that facilitate the transfer of sialic acid to glycoproteins and glycolipids. This process is vital for the modification of cell surface molecules, influencing cell signaling, immune responses, and pathogen interactions.

Key Uses:

- Sialylation of Glycans: CMP-Neu5Ac is utilized in enzymatic reactions to add sialic acid to glycan structures, which can alter their biological functions and stability .

- Standard in Chromatography: It is employed as a standard in high-performance anion-exchange chromatography for nucleotide sugar analysis in clinical research .

Microbiological Research

Research indicates that pathogenic bacteria utilize CMP-Neu5Ac for survival and virulence. For instance, Vibrio cholerae incorporates sialic acid into its surface structures, aiding in evasion from host immune responses.

Case Studies:

- Pathogen Interaction: Studies have shown that bacteria like Neisseria meningitidis and Haemophilus influenzae exploit sialic acid for colonization and infection, making enzymes involved in its metabolism potential drug targets .

- Enzyme Characterization: Investigations into CMP-N-acetylneuraminate synthetase (CMAS) from pathogenic bacteria have revealed its structural properties and substrate promiscuity, highlighting its role in bacterial pathogenesis .

Biopharmaceutical Applications

In the biopharmaceutical industry, controlling glycosylation patterns of therapeutic proteins is essential for optimizing their efficacy and safety profiles. CMP-Neu5Ac plays a significant role in this process.

Applications:

- Therapeutic Protein Sialylation: The addition of sialic acid can enhance the serum half-life and reduce immunogenicity of therapeutic proteins, making CMP-Neu5Ac a critical component in drug development .

- Glycoengineering: Researchers manipulate glycosylation patterns using CMP-Neu5Ac to produce recombinant proteins with desired characteristics for medical use .

Structural Biology

CMP-Neu5Ac is also used in structural biology to study the binding interactions between proteins and their substrates.

Research Findings:

- Crystallography Studies: Crystallographic studies have demonstrated how CMP-Neu5Ac binds to various proteins, revealing insights into enzyme mechanisms and substrate specificity .

- Kinetic Analysis: Investigations into enzyme kinetics involving CMP-Neu5Ac have identified critical residues necessary for catalytic activity, providing a deeper understanding of enzyme function .

Table 1: Summary of Applications of CMP-N-acetylneuraminic Acid Sodium Salt

Table 2: Case Studies on this compound

特性

分子式 |

C20H29N4Na2O16P |

|---|---|

分子量 |

658.4 g/mol |

IUPAC名 |

disodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C20H31N4O16P.2Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);;/q;2*+1/p-2/t8-,9+,10-,12+,13+,14+,15+,16+,17+,20+;;/m0../s1 |

InChIキー |

RDSGQXNTVKSPNI-QEIJJSGTSA-L |

異性体SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OP(=O)([O-])OC[C@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+].[Na+] |

正規SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。